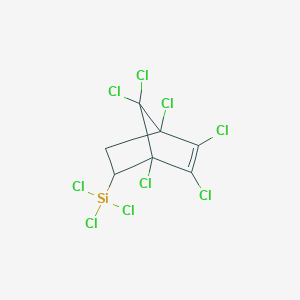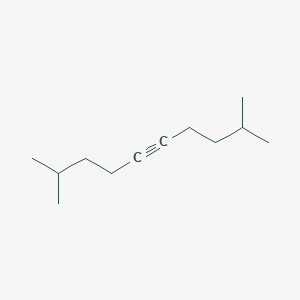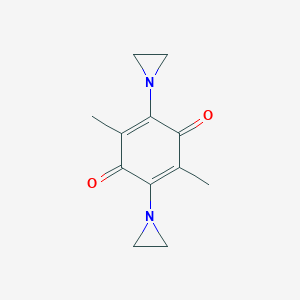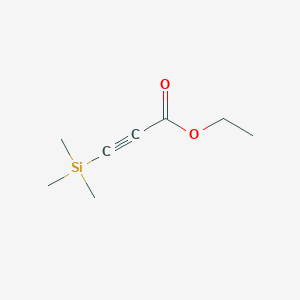![molecular formula C25H20S B095498 Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- CAS No. 16928-73-7](/img/structure/B95498.png)
Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- is a chemical compound that has been widely used in scientific research applications. It is also known as tris(phenylthiomethyl)benzene or TPTB. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the field of life sciences.
Mecanismo De Acción
The mechanism of action of TPTB is not fully understood, but it is believed to act as a covalent inhibitor of enzymes. It has been shown to bind to the active site of enzymes, preventing them from functioning properly. This makes it a useful tool in the study of enzyme kinetics and in the development of new drugs that target specific enzymes.
Biochemical and Physiological Effects:
TPTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. It has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPTB is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of TPTB is its potential toxicity, which can limit its use in certain experiments. It is important to use TPTB with caution and to follow proper safety protocols when handling this compound.
Direcciones Futuras
There are a number of future directions for the use of TPTB in scientific research. One potential application is in the development of new drugs that target specific enzymes. TPTB could also be used in the study of disease mechanisms and in the development of new therapies for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of TPTB and its potential uses in the field of life sciences.
In conclusion, Benzene, 1,1',1''-[(phenylthio)methylidyne]tris- is a valuable tool in scientific research with a wide range of biochemical and physiological effects. Its ease of synthesis and availability make it a useful compound for a variety of experiments, but caution must be taken due to its potential toxicity. Further research is needed to fully understand the potential uses of TPTB in the field of life sciences.
Métodos De Síntesis
The synthesis of TPTB involves the reaction of benzene trithiol with formaldehyde in the presence of a base. The reaction results in the formation of TPTB as a yellow crystalline solid. The synthesis of TPTB is relatively simple and can be easily scaled up for use in large-scale experiments.
Aplicaciones Científicas De Investigación
TPTB has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. It has been found to be a useful tool in the development of new drugs and therapies, as well as in the study of disease mechanisms.
Propiedades
Número CAS |
16928-73-7 |
|---|---|
Fórmula molecular |
C25H20S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[diphenyl(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C25H20S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H |
Clave InChI |
FSQSONPZMZVRAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)








![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
